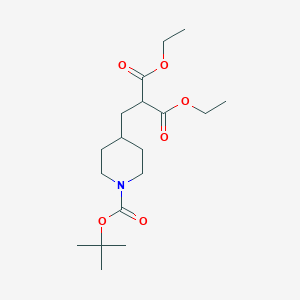

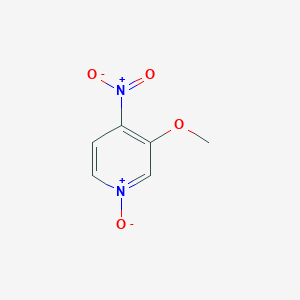

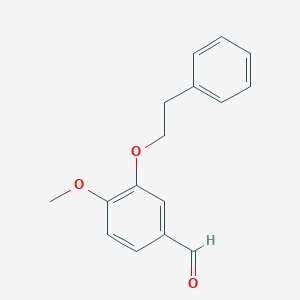

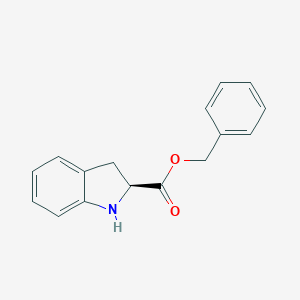

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6-AEB) is a chemical compound that has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It is a derivative of benzoxazinone, a class of compounds that are known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. 6-AEB has been studied as a potential drug target due to its ability to interact with certain enzymes and proteins, and its potential to modulate the activity of certain hormones and other molecules.

科学的研究の応用

Synthetic Chemistry and Material Science

1,2-Oxazines and Benzoxazines Synthesis

The dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of 3-acyl-1-nitrosopent-1-en-4-ones, leads to the synthesis of 1,2-oxazines and benzoxazines. These compounds have shown importance as electrophiles in various chemical reactions, serving as chiral synthons and intermediates in the synthesis of diverse chemical entities (Sainsbury, 1991).

Microwave-assisted Synthesis

The microwave-assisted synthesis technique has been employed to enhance the diversity and speed of research in benzoxazole derivatives, showcasing its effectiveness in the efficient and quick synthesis of these compounds (Özil & Menteşe, 2020).

Pharmacology and Medicinal Chemistry

Antimicrobial and Anticancer Scaffold

Benzoxazinoids, including benzoxazinones and benzoxazolinones, have been identified as plant defense metabolites with potential as antimicrobial scaffolds. The structure of 1,4-benzoxazin-3-one has been recognized for designing new antimicrobial compounds, demonstrating potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant Activity

The ABTS/PP decolorization assay has elucidated the antioxidant capacity of compounds, including those related to the benzoxazine class. This review highlighted the specific reactions, such as coupling, that may contribute to antioxidant capacity, emphasizing the relevance and specificity of oxidation products in these assessments (Ilyasov et al., 2020).

特性

IUPAC Name |

6-amino-4-ethyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMVWONUDEPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546177 |

Source

|

| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

103361-44-0 |

Source

|

| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)